molecular formula C19H21BrN2O2 B8130928 Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate

Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate

Cat. No.: B8130928
M. Wt: 389.3 g/mol
InChI Key: YTCCRTHNPGLFAC-UHFFFAOYSA-N
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Description

Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate is a chemical compound with the molecular formula C19H21BrN2O2. It is a derivative of piperazine, a common structural motif found in many pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate typically involves a multi-step process. One common method includes the reaction of 4-bromophenylpiperazine with benzyl chloroacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. This interaction can lead to various pharmacological effects, including anxiolytic, antipsychotic, and antidepressant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl acetate group enhances its solubility and pharmacokinetic profile compared to other similar compounds .

Properties

IUPAC Name

benzyl 2-[4-(4-bromophenyl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c20-17-6-8-18(9-7-17)22-12-10-21(11-13-22)14-19(23)24-15-16-4-2-1-3-5-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCCRTHNPGLFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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